molecular formula C8H14N2O2 B127200 Etiracetam CAS No. 33996-58-6

Etiracetam

Cat. No.: B127200
CAS No.: 33996-58-6
M. Wt: 170.21 g/mol
InChI Key: HPHUVLMMVZITSG-UHFFFAOYSA-N
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Description

Etiracetam is an organooxygen compound.
This compound is under investigation in clinical trial NCT01137110 (Comparison of Short Duration Levthis compound to Extended Course for Seizure Prophylaxis After Subarachnoid Hemorrhage (SAH)).
A pyrrolidinone and acetamide derivative that is used primarily for the treatment of SEIZURES and some movement disorders, and as a nootropic agent.

Scientific Research Applications

1. Memory Enhancement

Etiracetam, related to piracetam, has been found effective in facilitating memory retrieval in rats. This application is relevant in conditions induced by electroconvulsive shock, undertraining, or long training-to-test intervals. Such findings highlight the potential of this compound in clinical settings for memory retrieval issues (Sara, 2004).

2. Cognitive Function Improvement

Studies on rats indicate that this compound significantly enhances acquisition and may improve retention, showing potential for cognitive function enhancement. Notably, this compound does not seem to affect spontaneous behavior or sensitivity to footshock, even at high doses (Wolthuis, 1981).

3. Synthesis and Structural Characterization

The synthesis process of this compound has been improved, achieving a higher yield and shorter reaction time compared to previous methods. This advancement is crucial for the efficient production of the drug, with its structure confirmed by various spectroscopic methods (Kuang Chun-tao, 2006).

4. Chemical Stability and Solubility

Research on the solubilities of this compound's crystallographic forms in methanol reveals insights into its chemical stability and solubility. This information is vital for pharmaceutical formulation and understanding its behavior in different environments (Herman et al., 2011).

5. Neuroprotection

Aniracetam, a derivative of this compound, has shown protective effects against neurotoxicity induced by excitatory amino acids in rat hippocampal slices. This suggests potential therapeutic applications for conditions involving neural damage or ischemia (Pizzi et al., 1995).

6. Pharmacokinetics and Metabolism

Studies on aniracetam and its metabolites demonstrate that they can facilitate central cholinergic neurotransmission. This research contributes to our understanding of how this compound and its derivatives are metabolized and function within the central nervous system (Nakamura & Shirane, 1999).

Mechanism of Action

Etiracetam, a chemical compound belonging to the racetam family, was developed as a nootropic drug . Its biologically active enantiomeric form is levthis compound , which is now marketed as an antiepileptic drug .

Target of Action

The primary target of this compound (Levthis compound) is the synaptic vesicle protein 2A (SV2A) . This protein plays a crucial role in the regulation of vesicle exocytosis, affecting the release of neurotransmitters into the synaptic cleft . In addition to SV2A, Levthis compound also interacts with other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors .

Mode of Action

The exact mechanism through which this compound exerts its anti-epileptic effects is unclear, but it is thought to be unique amongst other anti-epileptic medications . Current knowledge suggests that this compound’s binding to SV2A is a key driver of its action . This interaction results in a decrease in the excitability in the epileptic circuit .

Biochemical Pathways

This compound affects several biochemical pathways. Its interaction with SV2A influences the release of neurotransmitters, thereby modulating neuronal excitability . Additionally, its interactions with other targets can influence calcium homeostasis and the functioning of the GABAergic system and AMPA receptors . These interactions might be integrated into a single mechanism of action that could explain the antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties of this compound .

Pharmacokinetics

Levthis compound, the biologically active form of this compound, is known for its linear pharmacokinetics and lack of drug interactions with other anticonvulsants . These characteristics make it a desirable choice over other antiepileptic drugs .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a decrease in neuronal excitability, which can help control seizures . Moreover, it may have antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant effects .

Safety and Hazards

Etiracetam can be harmful if swallowed and can cause serious eye irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Etiracetam is under investigation in clinical trial NCT01137110 (Comparison of Short Duration Levthis compound to Extended Course for Seizure Prophylaxis After Subarachnoid Hemorrhage (SAH)) . This suggests that there is ongoing research into the potential applications of this compound in the treatment of various conditions.

Biochemical Analysis

Biochemical Properties

Etiracetam interacts with various biomolecules in the body. It is a racemic compound, meaning it contains two enantiomers that are mirror images of each other . The biologically active form of this compound is levthis compound . Levthis compound has been shown to interact with the synaptic vesicle protein 2A (SV2A), among other molecular targets .

Cellular Effects

This compound, through its active form levthis compound, influences cell function by interacting with the SV2A protein . This interaction can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that its active form, levthis compound, exerts its effects at the molecular level through an interaction with the SV2A protein . This interaction can lead to changes in gene expression and can influence the activity of enzymes .

Temporal Effects in Laboratory Settings

It is known that its active form, levthis compound, has been shown to be effective in controlling seizures .

Dosage Effects in Animal Models

Levthis compound, the active form of this compound, has been shown to be effective in controlling seizures in animal models .

Metabolic Pathways

It is known that levthis compound does not undergo extensive metabolism, and the metabolites formed are not active and do not exert pharmacological activity .

Transport and Distribution

It is known that levthis compound, the active form of this compound, is well-tolerated and has a favorable pharmacokinetic profile .

Subcellular Localization

It is known that its active form, levthis compound, interacts with the SV2A protein, which is located in the synaptic vesicles of neurons .

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046510
Record name Etiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33996-58-6
Record name α-Ethyl-2-oxo-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33996-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etiracetam [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etiracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Etiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R),(S)-alpha-ethyl-2-oxo-1-pyrrolidine acetamide
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Record name ETIRACETAM
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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